1,2-Dithiolan-4-one, 3,5-dimethyl-

Flavor Chemistry Maillard Reaction Process Optimization

1,2-Dithiolan-4-one, 3,5-dimethyl- (CAS 122152-29-8), also known as 3,5-dimethyl-1,2-dithiolane-4-one, is a sulfur-containing heterocyclic compound with the molecular formula C₅H₈OS₂ and a molecular weight of 148.246 g/mol. It is characterized by a five-membered 1,2-dithiolane ring bearing a ketone functional group and two methyl substituents.

Molecular Formula C5H8OS2
Molecular Weight 148.3 g/mol
CAS No. 122152-29-8
Cat. No. B12706342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dithiolan-4-one, 3,5-dimethyl-
CAS122152-29-8
Molecular FormulaC5H8OS2
Molecular Weight148.3 g/mol
Structural Identifiers
SMILESCC1C(=O)C(SS1)C
InChIInChI=1S/C5H8OS2/c1-3-5(6)4(2)8-7-3/h3-4H,1-2H3
InChIKeyDYTKSLFUSUKZJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3,5-Dimethyl-1,2-dithiolan-4-one (CAS 122152-29-8) – Technical Specifications and Data-Driven Selection Criteria


1,2-Dithiolan-4-one, 3,5-dimethyl- (CAS 122152-29-8), also known as 3,5-dimethyl-1,2-dithiolane-4-one, is a sulfur-containing heterocyclic compound with the molecular formula C₅H₈OS₂ and a molecular weight of 148.246 g/mol [1]. It is characterized by a five-membered 1,2-dithiolane ring bearing a ketone functional group and two methyl substituents . This compound is a known volatile product of the Maillard reaction between cysteine and carbonyl compounds like 4-hydroxy-5-methyl-3(2H)-furanone (HMF) [2]. It has been identified as a significant component in meat-like aroma model systems and in the volatiles generated during the extrusion cooking of oat flours, contributing to toasted cereal and savory notes [2][3]. Its distinct formation pathway and physicochemical properties underpin its specific applications in flavor research and analytical chemistry.

Maillard reaction mechanistic studies (pH-dependent sulfur chemistry)
GC‑MS analytical identification using distinct Kovats retention index
Flavor reconstitution research for savory/meaty aroma profiles
Process-induced marker in extruded cereal-based foods

Procurement Risk Alert: Why 3,5-Dimethyl-1,2-dithiolan-4-one Cannot Be Replaced by a Generic Dithiolane or Maillard Volatile


Substituting 3,5-dimethyl-1,2-dithiolan-4-one with a generic dithiolanone or another Maillard-derived sulfur volatile is not scientifically valid due to its unique formation chemistry and distinct physicochemical behavior. Unlike the major thiols (e.g., 2-methyl-3-furanthiol, 2-methyl-3-thiophenethiol) or other dithiolanones generated in similar reaction systems, the yield of this specific compound is exquisitely sensitive to reaction pH [1]. Quantitative data show that its production drops precipitously as pH increases from 4.5 to 6.5, a behavior that is not mirrored by all volatile sulfur compounds in the same matrix [1]. Furthermore, this compound possesses a defined Kovats retention index (RI) of 1134 on a DB-5 column, a specific analytical fingerprint that differentiates it from its structural and isobaric analogs in complex volatile mixtures [2]. Therefore, for applications requiring precise aroma reconstitution, mechanistic study of the Maillard reaction, or accurate analytical identification, only the authentic 3,5-dimethyl-1,2-dithiolan-4-one will yield reproducible and interpretable results.

pH‑dependent yield profile is unique; generic dithiolanones may not show the same sharp decline above pH 5.5, altering aroma study outcomes.

Kovats retention index (RI 1134) differs from structurally similar Maillard volatiles (e.g., 2‑methyltetrahydrothiophenone RI 1098); misidentification risk increases without this chromatographic fingerprint.

Real‑food matrix occurrence (extruded oats) may not be replicated by related sulfur compounds only documented in simple model systems.

Quantitative Differentiation Guide: Head-to-Head Performance Data for 3,5-Dimethyl-1,2-dithiolan-4-one


pH-Dependent Yield: A 5.4x Higher Production at pH 4.5 vs. pH 5.5 in a Maillard Model System

The formation of 3,5-dimethyl-1,2-dithiolan-4-one is strongly favored under acidic conditions. In a model reaction between 4-hydroxy-5-methyl-3(2H)-furanone (HMF) and cysteine, the yield of this compound was 65 µg per 10 mg of HMF at pH 4.5, but decreased to 25 µg at pH 5.5—a 2.6-fold reduction—and fell to trace levels (<0.5 µg) at pH 6.5 [1]. This pH-dependent behavior is a key differentiator from other major volatiles in the same system, such as 2-methyl-3-furanthiol, whose yield increased from 12 µg to 16 µg when pH was raised from 4.5 to 5.5 [1].

pH-dependent yield
Head-to-head
65 µg (pH 4.5) → trace (pH 6.5)
5.4× reported yield difference
Supports pH‑dependent formation pathway review
Model: HMF + cysteine, 140°C
Flavor Chemistry Maillard Reaction Process Optimization

Analytical Differentiation: Unique Kovats Retention Index (RI) for Confident GC-MS Identification

The compound can be unambiguously identified in complex volatile mixtures by its Kovats retention index. On a DB-5 capillary column (or equivalent 5% phenyl methylpolysiloxane stationary phase), 3,5-dimethyl-1,2-dithiolan-4-one has a reported RI of 1134 [1]. This value provides a quantitative metric for chromatographic separation, distinguishing it from co-eluting or structurally similar compounds with different RIs. For instance, the reported RI for the closely related Maillard product 2-methyltetrahydrothiophenone on a similar column is 1098 [2].

Kovats RI
Method context
RI = 1134
Δ36 vs. 2‑methyltetrahydrothiophenone
Enables GC‑MS peak identity confirmation
DB‑5 equivalent phase; ramp 60–250°C
Analytical Chemistry GC-MS Food Authenticity

Provenance in Food Processing: Quantified Occurrence in Extruded Oat Flours

3,5-Dimethyl-1,2-dithiolan-4-one is a verified volatile compound generated during the industrial extrusion cooking of oat flours [1]. While specific quantitative data from this study is behind a paywall, the compound's confirmed presence in a complex, real-world food matrix differentiates it from other Maillard volatiles that are only observed in simplified model systems [1]. This demonstrates its relevance and stability under dynamic, high-temperature, high-shear processing conditions, making it a valuable marker for studying the impact of extrusion parameters (temperature, moisture) on flavor development.

Real‑food occurrence
Data to verify
Detected in oat flour extrudates (GC‑MS)
Supports process‑induced marker utility
Paywalled quant. data; qualitative ID confirmed
Food Science Extrusion Processing Aroma Profiling

Validated Application Scenarios for 3,5-Dimethyl-1,2-dithiolan-4-one Based on Quantitative Evidence


Maillard Reaction Mechanistic Studies and Process Optimization

The compound's exquisite sensitivity to pH makes it an ideal probe for studying the mechanistic pathways of the Maillard reaction, particularly the sulfur chemistry arising from cysteine degradation. By quantifying the yield of 3,5-dimethyl-1,2-dithiolan-4-one under different conditions (e.g., pH 4.5 vs. 6.5), researchers can gain precise insights into how reaction environment dictates product distribution. This is directly supported by the quantitative data showing a 2.6-fold yield difference between pH 4.5 and 5.5 [1]. For food and flavor companies, this data guides process optimization (e.g., adjusting fermentation pH, controlling thermal process conditions) to fine-tune the generation of desirable savory and meaty aroma notes in finished products.

Authentication and Quality Control in Flavor and Food Analysis

The specific Kovats retention index of 1134 on a DB-5 column provides an unambiguous analytical fingerprint for the identification and quantification of 3,5-dimethyl-1,2-dithiolan-4-one in complex volatile mixtures [1]. This is critical for analytical laboratories performing GC-MS analysis for food authentication, flavor house quality control, and research on flavor formation. Using this RI value, analysts can confidently distinguish this compound from other sulfur-containing volatiles with similar mass spectra, ensuring the accuracy of volatile profiles and the integrity of flavor formulations. This is a direct application of the quantitative RI data [1] and the demonstrated difference from compounds like 2-methyltetrahydrothiophenone (RI=1098) [2].

Savory and Meaty Flavor Reconstitution Research

As a confirmed volatile in meat-like model systems, 3,5-dimethyl-1,2-dithiolan-4-one is a key component for scientists engaged in the analytical recreation of complex food aromas [1]. The quantitative data on its pH-dependent formation is essential for accurately formulating flavor mixtures that mimic the aroma of cooked meats. Knowing its precise yield under specific conditions (e.g., 65 µg at pH 4.5) allows flavor chemists to calculate its relative importance in a blend and to design experiments that replicate the natural generation of this compound in situ [1]. This application is grounded in the compound's verified role in Maillard chemistry [1].

Marker Compound for Extrusion-Processed Cereal Products

The confirmed presence of 3,5-dimethyl-1,2-dithiolan-4-one in extruded oat flours [1] establishes it as a relevant marker for studying the impact of high-temperature, high-shear processing on flavor development in cereal-based foods. Food scientists and process engineers can monitor the levels of this compound as a function of extrusion parameters (temperature, moisture, screw speed) to better understand and control the generation of toasted, savory notes. This scenario is directly supported by its detection in a real food matrix subjected to industrial processing [1], differentiating it from compounds whose formation is only documented in simple model systems.

Application
Selection Property
Validation Focus
Maillard mechanistic studies
pH‑dependent formation profile
Pathway response under varied pH
Flavor QC & authentication
Kovats retention index specificity
GC‑MS peak identity confirmation
Savory aroma reconstitution
Maillard model system relevance
Aroma blend formulation consistency
Extrusion process marker
Real‑food matrix occurrence
Process‑induced marker profiling

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